molecular formula C6H8N2O2 B1295909 tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione CAS No. 5768-79-6

tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione

Cat. No. B1295909
CAS RN: 5768-79-6
M. Wt: 140.14 g/mol
InChI Key: CLHGAFMJSNFVRM-UHFFFAOYSA-N
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Description

Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and as a building block in organic synthesis. The structure of this compound includes a pyrroloimidazole core, which is a fused bicyclic ring system combining pyrrole and imidazole rings. This core is further hydrogenated, indicating the presence of additional hydrogen atoms, which makes the compound part of the tetrahydro-1H-pyrrolo[1,2-c]imidazole class.

Synthesis Analysis

The synthesis of tetrahydro-1H-pyrrolo[1,2-c]imidazole derivatives has been achieved through various methods. One efficient approach involves the decarboxylative cyclization reaction of α-ketoamides and proline, which yields tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones with perfect diastereoselectivity and excellent yield . Another method includes a chemoselective synthesis using a multicomponent self-sorting domino strategy from arylglyoxal monohydrates, nitriles, and thioureas, which is promising for the diversity-oriented synthesis of alkaloid analogues .

Molecular Structure Analysis

The molecular structure of tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is characterized by its bicyclic framework, which includes a pyrrole ring fused to an imidazole ring. The hydrogenation indicates a saturation of the pyrrole ring, which can influence the compound's reactivity and stability. The presence of the dione functionality suggests potential sites for further chemical modifications and interactions with biological targets.

Chemical Reactions Analysis

Tetrahydro-1H-pyrrolo[1,2-c]imidazole derivatives can participate in various chemical reactions due to their reactive sites. For instance, the solid-phase synthesis approach allows for the construction of diverse libraries of compounds, including 1,3-dioxo-2,3,5,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazoles, through a series of reactions such as electrophilic addition, dehydrohalogenation, 1,3-dipolar cycloaddition, and lactamization . These reactions highlight the versatility and reactivity of the tetrahydro-1H-pyrrolo[1,2-c]imidazole scaffold.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydro-1H-pyrrolo[1,2-c]imidazole derivatives are influenced by their molecular structure. The saturation of the pyrrole ring can affect the compound's stability and solubility. The presence of the dione group can also impact the compound's reactivity, making it a suitable candidate for further functionalization. The optical properties of related compounds, such as tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrroles, have been studied, showing strong blue fluorescence and high quantum yields of fluorescence . Although not directly related to tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione, these findings provide insight into the potential photophysical behavior of similar heterocyclic compounds.

Scientific Research Applications

Synthesis of Pharmaceutically Prospective Compounds

  • Field : Pharmaceutical Chemistry .
  • Application : An efficient method for the synthesis of pharmaceutically prospective but still rare functionalized 2,3′-bipyrroles has been developed . The reaction proceeds under reflux (1 h) in the KOH/THF system .
  • Method : The synthesis involves the cycloaddition of easily available acylethynylpyrroles with tosylmethylisocyanide (TosMIC) .
  • Results : The method yields functionalized 2,3′-bipyrroles in up to 80% yield .

Biochemistry and Optoelectronics

  • Field : Biochemistry and Optoelectronics .
  • Application : Pyrrolo[1′,2′:2,3]imidazo[1,5-a]indoles and cyclohepta[4,5]pyrrolo[1,2-c]pyrrolo[1,2-a]imidazoles have been synthesized via [3+2] annulation of acylethynylcycloalka[b]pyrroles with Δ1-Pyrrolines . This synthetic approach contributes to the arsenal of chemical methods promoting drug discovery .
  • Method : The synthesis involves the annulation of available pyrrolylalkynones with Δ1-Pyrrolines (MeCN/THF, 70 °C, 8 h) .
  • Results : The method yields a series of novel compounds functionalized with an acylethenyl group in up to an 81% yield . Some of the synthesized compounds, e.g., benzo[g]pyrroloimidazoindoles, are prospective candidates for TADF emitters of OLED .

Therapeutic Potential of Imidazole Derivatives

  • Field : Medicinal Chemistry .
  • Application : The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Method : The synthesis of these derivatives typically involves the reaction of an imidazole with various electrophiles .
  • Results : Many products containing the imidazole moiety exhibit a broad range of biological activities .

Anticancer Potential of Pyrrole–Imidazole Derivatives

  • Field : Oncology .
  • Application : Substituted pyrrole–imidazole derivatives have shown inhibitory effects on cell proliferation and viability, particularly in human pancreatic cancer cell lines .
  • Method : The synthesis of these derivatives typically involves the reaction of a pyrrole with various electrophiles .
  • Results : One compound was over 10 times more active in pancreatic cancer cells than in prostate cancer cells A549 and PC3, making it a promising starting point for the development of next-generation anticancer drugs .

Synthesis of Azapentalenes

  • Field : Organic Chemistry .
  • Application : The synthesis of azapentalenes, a class of nitrogen-containing heterocycles .
  • Method : This involves the displacement of an N-iodonium intermediate by an adjacent nitrogen atom of the attached pyrazole .
  • Results : The synthesis results in the formation of azapentalenes .

Synthesis of Useful Heterocyclic Scaffolds

  • Field : Medicinal Chemistry .
  • Application : The synthesis of imidazol[1,5-a]indole-1,3-diones and pyrrolo[1,2-c]imidazoles .
  • Method : The method is free of work-up and does not require column chromatography .
  • Results : Both title scaffolds can serve as useful heterocyclic scaffolds in medicinal chemistry or they can be used as building blocks to construct different classes of useful compounds .

Safety And Hazards

The safety and hazards associated with tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione are not specified in the available resources .

properties

IUPAC Name

5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-5-4-2-1-3-8(4)6(10)7-5/h4H,1-3H2,(H,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHGAFMJSNFVRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione

CAS RN

5768-79-6
Record name 5768-79-6
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Record name hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
A Ambrożak, M Güutschow - Journal of heterocyclic chemistry, 2006 - Wiley Online Library
A successful application of the aminobarbituric acid‐hydantoin rearrangement to produce a bicyclic carbamoylhydantoin from an intermediate spirobarbituric acid is reported. 7a‐…
Number of citations: 14 onlinelibrary.wiley.com
AM Planas, ML López-Rodríguez - 2011 - digital.csic.es
We report the synthesis of new compounds 4–35 based on structural modifications of different moieties of previously described lead UCM-2550. The new nonpiperazine derivatives, …
Number of citations: 0 digital.csic.es
M Valhondo, I Marco, M Martín-Fontecha… - Journal of medicinal …, 2013 - ACS Publications
We report the synthesis of new compounds 4–35 based on two different openings (A and B) of the chromane ring present in the previously identified 5-HT 1A receptor (5-HT 1A R) …
Number of citations: 35 pubs.acs.org
I Marco, M Valhondo, M Martı́n-Fontecha… - Journal of medicinal …, 2011 - ACS Publications
We report the synthesis of new compounds 4–35 based on structural modifications of different moieties of previously described lead UCM-2550. The new nonpiperazine derivatives, …
Number of citations: 43 pubs.acs.org
D Manchenko, D Vilensky, N Levitskaya… - European …, 2011 - researchgate.net
Stress is certainly a problem, considering that it can cause the immune system weakening, memory problems, inability to concentrate, and a coronary disease. Stress is often the result …
Number of citations: 3 www.researchgate.net
P Bhardwaj, N Kaur - Current Organic Chemistry, 2022 - ingentaconnect.com
In this review, we have focused our attention on Pd-catalyzed amination and arylation reactions for the construction of various benzodiazepine scaffolds. It includes numerous types of …
Number of citations: 1 www.ingentaconnect.com
ML Sechi, M Andrade, H Foy… - Advanced Synthesis …, 2020 - Wiley Online Library
An N‐propargyl pyrroloimidazolone with syn stereochemistry derived from L‐proline serves as a starting material for the diastereoselective synthesis (>95:5 dr) of propargyl alkynes or …
Number of citations: 9 onlinelibrary.wiley.com
E Lacivita, M Niso, M Mastromarino… - ACS Chemical …, 2021 - ACS Publications
Autism spectrum disorder (ASD) includes a group of neurodevelopmental disorders characterized by core symptoms such as impaired social interaction and communication, repetitive …
Number of citations: 11 pubs.acs.org
N Ye, Z Song, A Zhang - Current Medicinal Chemistry, 2014 - ingentaconnect.com
Psychiatric disorders like schizophrenia and neurodegenerative diseases like Parkinson’s disease are associated with poly-factorial pathogenic mechanisms, with several …
Number of citations: 37 www.ingentaconnect.com
MR Mannam, P Kumar, NR Chamarthi… - Phosphorus, Sulfur, and …, 2020 - Taylor & Francis
A new series of biologically active 3-[(2R*)-2-[(2S*)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]-urea/thiourea derivatives (1) have been designed and synthesized in four …
Number of citations: 4 www.tandfonline.com

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